molecular formula C13H21Cl2N3O B14503201 N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide CAS No. 62957-98-6

N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide

Cat. No.: B14503201
CAS No.: 62957-98-6
M. Wt: 306.23 g/mol
InChI Key: HCJYGLXNEOLVIT-UHFFFAOYSA-N
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Description

N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with dichloroethylidene compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide is unique due to its dichloroethylidene moiety, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .

Properties

CAS No.

62957-98-6

Molecular Formula

C13H21Cl2N3O

Molecular Weight

306.23 g/mol

IUPAC Name

N-(2,2-dichloro-1-piperidin-1-ylethylidene)piperidine-1-carboxamide

InChI

InChI=1S/C13H21Cl2N3O/c14-11(15)12(17-7-3-1-4-8-17)16-13(19)18-9-5-2-6-10-18/h11H,1-10H2

InChI Key

HCJYGLXNEOLVIT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC(=O)N2CCCCC2)C(Cl)Cl

Origin of Product

United States

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